molecular formula C19H18N2O4 B2971868 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide CAS No. 2034464-40-7

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2971868
CAS RN: 2034464-40-7
M. Wt: 338.363
InChI Key: BNFWOCAMWJZBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves multi-step procedures . The structures of the synthesized compounds are usually characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .

Mechanism of Action

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide 11-7082 inhibits NF-κB activity by blocking the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. IκBα is phosphorylated by IκB kinase (IKK), leading to its ubiquitination and degradation by the proteasome. This compound 11-7082 inhibits the activity of IKK by covalently modifying a cysteine residue in its active site, leading to the inhibition of IκBα phosphorylation and degradation, and the accumulation of IκBα in the cytoplasm. As a result, NF-κB is sequestered in the cytoplasm and prevented from translocating to the nucleus and activating its target genes.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, this compound 11-7082 has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound 11-7082 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), in various cell types, including macrophages, endothelial cells, and cancer cells.
In vivo, this compound 11-7082 has been shown to inhibit tumor growth and metastasis in various animal models of cancer, including breast cancer, prostate cancer, and colon cancer. This compound 11-7082 has also been shown to ameliorate the symptoms of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis, in animal models.

Advantages and Limitations for Lab Experiments

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide 11-7082 has several advantages and limitations for lab experiments. One of the advantages is its specificity for NF-κB inhibition, which allows for the selective inhibition of NF-κB activity without affecting other signaling pathways. Another advantage is its ability to inhibit both the canonical and non-canonical NF-κB pathways, which allows for the inhibition of NF-κB activity in various cell types and contexts. However, one of the limitations is its covalent modification of IKK, which can lead to off-target effects and toxicity. Another limitation is its instability in aqueous solutions, which requires careful handling and storage.

Future Directions

For the development of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide 11-7082 include the optimization of its chemical structure, the development of prodrugs and targeted delivery systems, and the identification of novel targets and combination therapies.

Synthesis Methods

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide 11-7082 can be synthesized through a multistep process involving the condensation of 4-methylbiphenyl-4-carboxylic acid with 2,4-dioxooxazolidine-3-ethylamine, followed by cyclization and deprotection steps. The final product is obtained through purification and recrystallization processes. The yield of the synthesis is approximately 50%.

Scientific Research Applications

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide 11-7082 has been extensively used in scientific research as an inhibitor of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Aberrant activation of NF-κB has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound 11-7082 has been shown to inhibit NF-κB activation by blocking the phosphorylation and degradation of its inhibitor, IκBα, leading to the accumulation of IκBα and the inhibition of NF-κB nuclear translocation and DNA binding.

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)18(23)20-10-11-21-17(22)12-25-19(21)24/h2-9H,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFWOCAMWJZBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.